N-(3-bromophenyl)-4-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-BROMOPHENYL)-4-[(2Z)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-4-[(2Z)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromophenyl groups: This step may involve bromination reactions using bromine or other brominating agents.
Attachment of the hydrazinyl and morpholinyl groups: These functional groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMOPHENYL)-4-[(2Z)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-4-[(2Z)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives with different substituents. Examples include:
- **N-(4-BROMOPHENYL)-4-[(2Z)-2-[1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
- **N-(3-CHLOROPHENYL)-4-[(2Z)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Uniqueness
The uniqueness of N-(3-BROMOPHENYL)-4-[(2Z)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other triazine derivatives.
Properties
Molecular Formula |
C21H21Br2N7O |
---|---|
Molecular Weight |
547.2 g/mol |
IUPAC Name |
4-N-(3-bromophenyl)-2-N-[(Z)-1-(4-bromophenyl)ethylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H21Br2N7O/c1-14(15-5-7-16(22)8-6-15)28-29-20-25-19(24-18-4-2-3-17(23)13-18)26-21(27-20)30-9-11-31-12-10-30/h2-8,13H,9-12H2,1H3,(H2,24,25,26,27,29)/b28-14- |
InChI Key |
XGALGOFRSIZEFE-MUXKCCDJSA-N |
Isomeric SMILES |
C/C(=N/NC1=NC(=NC(=N1)NC2=CC(=CC=C2)Br)N3CCOCC3)/C4=CC=C(C=C4)Br |
Canonical SMILES |
CC(=NNC1=NC(=NC(=N1)NC2=CC(=CC=C2)Br)N3CCOCC3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.